molecular formula C13H8ClNO5 B2939512 4-(4-Chloro-2-nitrophenoxy)benzoic acid CAS No. 736162-72-4

4-(4-Chloro-2-nitrophenoxy)benzoic acid

Cat. No.: B2939512
CAS No.: 736162-72-4
M. Wt: 293.66
InChI Key: JFUDQCDZOOLCLJ-UHFFFAOYSA-N
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Description

4-(4-Chloro-2-nitrophenoxy)benzoic acid (CAS 736162-72-4) is a benzoic acid derivative with a molecular weight of 293.66 g/mol and the molecular formula C₁₃H₈ClNO₅ . This compound is characterized by its distinct aromatic structure, which integrates both chloro and nitro functional groups, making it a valuable intermediate in synthetic organic chemistry . Researchers utilize this acid as a critical building block in the synthesis of more complex molecules, particularly in the development of peptides and other bioactive compounds where the introduction of specific aromatic moieties is required . In the field of chemical biology, the synthesis of highly hydrophobic peptides and transmembrane protein segments presents a significant challenge due to issues with solubility and aggregation . Building blocks like this compound are essential for introducing structural diversity and specific properties into synthetic peptides. These synthetic peptides are, in turn, vital tools for applications in drug development, epitope mapping, and vaccine design, where they serve as pure, well-characterized antigens . The product is provided with a purity of ≥95% and must be stored sealed in a dry environment at 2-8°C . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-chloro-2-nitrophenoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO5/c14-9-3-6-12(11(7-9)15(18)19)20-10-4-1-8(2-5-10)13(16)17/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUDQCDZOOLCLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Preparation Methodologies for 4 4 Chloro 2 Nitrophenoxy Benzoic Acid

Traditional Batch Synthesis Approaches

Conventional laboratory and initial scale-up syntheses have historically relied on well-established reaction mechanisms, primarily nucleophilic aromatic substitution and copper-mediated coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a principal pathway for synthesizing 4-(4-chloro-2-nitrophenoxy)benzoic acid. This reaction is viable because the benzene (B151609) ring of the halogenated precursor is "activated" by a strongly electron-withdrawing group, in this case, a nitro group (-NO2). libretexts.org This activation facilitates the attack of a nucleophile by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. nih.gov For the SNAr reaction to proceed, the electron-withdrawing group must be positioned ortho or para to the leaving group (the halogen). libretexts.orgquizlet.com

The most direct SNAr approach involves the reaction of an activated chloronitrobenzene with a salt of 4-hydroxybenzoic acid. A common substrate for this reaction is 3,4-dichloronitrobenzene.

In this process, the phenoxide ion, generated from 4-hydroxybenzoic acid by a base such as potassium hydroxide (B78521) or sodium hydroxide, acts as the nucleophile. It attacks the carbon atom bonded to the chlorine at the 4-position of 3,4-dichloronitrobenzene. This position is para to the electron-withdrawing nitro group, making it highly susceptible to nucleophilic attack. quizlet.com The chlorine atom at the 3-position (meta to the nitro group) is significantly less reactive as it does not benefit from the same degree of resonance stabilization in the intermediate carbanion. libretexts.orgquizlet.com The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can effectively solvate the cation of the phenoxide salt.

Reaction Parameters for SNAr Synthesis

Reactant 1 Reactant 2 Base Solvent Temperature Outcome

A strategic modification to the direct SNAr approach involves the use of an ester of 4-hydroxybenzoic acid, such as methyl 4-hydroxybenzoate (B8730719) or ethyl 4-hydroxybenzoate. This pathway is often employed to enhance solubility in organic solvents or to protect the carboxylic acid functional group from potential side reactions under the basic conditions required for the coupling.

The synthesis proceeds in a two-step sequence:

Ether Formation: The ester of 4-hydroxybenzoic acid is deprotonated with a base to form the corresponding phenoxide, which then undergoes the SNAr reaction with the activated aryl halide (e.g., 3,4-dichloronitrobenzene).

Hydrolysis: The resulting ester intermediate, this compound methyl or ethyl ester, is then subjected to hydrolysis (either acidic or basic) to cleave the ester and yield the final carboxylic acid product.

Beyond the classic SNAr mechanism, other condensation reactions, particularly those mediated by transition metals, have been adapted for the formation of the diaryl ether bond in structurally similar systems.

The Ullmann condensation, a copper-catalyzed reaction, provides an alternative method for forming C-O bonds between an aryl halide and a phenol (B47542). wikipedia.org The traditional Ullmann ether synthesis requires harsh conditions, including high temperatures (often exceeding 200°C), polar solvents like nitrobenzene (B124822) or DMF, and stoichiometric amounts of copper powder or copper salts. wikipedia.orgbeilstein-journals.org

An analogous Ullmann-type reaction for the synthesis of this compound would involve the coupling of a 4-halonitrobenzene derivative with 4-hydroxybenzoic acid in the presence of a copper catalyst.

Comparison of Ullmann Reaction Conditions

Feature Classical Ullmann Condensation Modern Ullmann-type Coupling
Catalyst Stoichiometric copper powder or Cu(I) salts Catalytic amounts of soluble Cu(I) or Cu(II) salts wikipedia.org
Ligands None Often required (e.g., salicylaldimines, amino acids, diamines) beilstein-journals.orgrhhz.net
Temperature High (150-250°C) rhhz.netgoogle.com Milder (often below 150°C)

| Substrate Scope | Limited, often requires activated aryl halides | Broader, including less reactive aryl halides mdpi.com |

Modern advancements in catalysis have led to the development of milder and more efficient Ullmann-type couplings. These improved methods utilize soluble copper catalysts in conjunction with various ligands that facilitate the reaction at lower temperatures and with greater functional group tolerance. rhhz.net These adaptations make the Ullmann approach a more viable and attractive alternative to the SNAr pathway for constructing the phenoxy linkage in complex benzoic acid systems.

Condensation and Coupling Reactions in Structurally Analogous Benzoic Acid Systems

Advanced and Scalable Synthetic Techniques

For industrial-scale production of this compound, traditional batch methods are often refined to improve efficiency, yield, safety, and cost-effectiveness. The synthesis of the closely related compound 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid, an intermediate for the herbicide Fomesafen, provides insight into scalable industrial processes. google.compatsnap.com

Innovations in this area include the use of novel catalytic systems and process optimization. For instance, some patented methods describe the use of nanocatalysts, such as mixtures of transition element hydrochlorides like cupric chloride, zinc chloride, and silver chloride, to improve reaction rates and yields in subsequent amidation steps. google.com

Furthermore, process control is critical on a large scale. Techniques such as directional nitration, where specific catalysts and mixed-acid systems (e.g., nitric acid and sulfuric acid) are used under tightly controlled temperatures (-5°C to 15°C), can enhance the regioselectivity of the reaction, thereby increasing the purity and yield of the desired nitro-isomer intermediate. google.comgoogle.com Continuous flow reaction systems are also being implemented for nitration and other hazardous reactions, offering better temperature control, improved safety, and more consistent product quality compared to large-scale batch reactors. chemicalbook.com These advanced methods are crucial for the efficient and economical production of phenoxybenzoic acid derivatives.

Exploration of Continuous Flow Chemistry for Enhanced Efficiency

Continuous flow chemistry has emerged as a powerful tool in modern organic synthesis, offering advantages in terms of safety, efficiency, and scalability over traditional batch processes. While specific literature detailing the continuous flow synthesis of this compound is not abundant, the principles of this technology can be applied to the key bond-forming reaction in its synthesis, the Ullmann condensation.

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol to form a diaryl ether. wikipedia.orgorganic-chemistry.org Traditionally, this reaction requires harsh conditions, such as high temperatures and high-boiling polar solvents. wikipedia.org Continuous flow systems offer precise control over reaction parameters like temperature, pressure, and residence time, which can lead to improved yields and reduced side products.

A hypothetical continuous flow setup for the synthesis of a precursor to this compound, such as its methyl ester, would involve pumping solutions of an appropriate aryl halide (e.g., 1,4-dichloro-2-nitrobenzene) and a phenoxide (e.g., methyl 4-hydroxybenzoate) with a copper catalyst through a heated microreactor or packed-bed reactor. The enhanced heat and mass transfer in such a system could potentially lead to shorter reaction times and higher efficiency compared to batch synthesis. The use of modern ligands for the copper catalyst can also facilitate the reaction under milder conditions, which is advantageous for continuous flow processes. mdpi.com

Table 1: Potential Advantages of Continuous Flow Synthesis for Diaryl Ethers

FeatureTraditional Batch SynthesisContinuous Flow Synthesis
Heat Transfer Often inefficient, leading to localized hot spots and potential side reactions.Highly efficient, allowing for precise temperature control and improved safety.
Mass Transfer Can be limited, especially in heterogeneous reactions.Enhanced due to small reactor dimensions and high surface area-to-volume ratios.
Scalability Often challenging, requiring larger reactors and potentially different reaction conditions.More straightforward by running the system for longer durations or by parallelization.
Safety Handling of large quantities of reagents and solvents can be hazardous.Smaller reaction volumes at any given time reduce the risk of thermal runaways.
Reproducibility Can be variable between batches.Generally high due to precise control over reaction parameters.

Mechanistic Investigations of Rearrangement Pathways Leading to Related Structures

In the synthesis of diaryl ethers, particularly those with electron-withdrawing substituents, the possibility of intramolecular rearrangement reactions must be considered. The Smiles rearrangement is a notable example of such a transformation. manchester.ac.uk This reaction is an intramolecular nucleophilic aromatic substitution where a suitable nucleophile attacks an activated aromatic ring, leading to the migration of an aryl group.

The general mechanism involves the formation of a spirocyclic intermediate, known as a Meisenheimer complex. manchester.ac.uk The presence of electron-withdrawing groups, such as the nitro group in the this compound structure, is crucial for activating the aromatic ring towards nucleophilic attack. The chloro group also contributes to this activation.

For a molecule structurally related to this compound, if a nucleophilic group were present ortho to the ether linkage, a Smiles rearrangement could potentially occur. The reaction is driven by the formation of a more stable product. The rate of the rearrangement is influenced by the nature of the nucleophile, the leaving group, and the electronic properties of the aromatic rings. manchester.ac.uk

Precursor and Intermediate Chemistry in the Synthesis of this compound

The synthesis of the target molecule relies on the preparation and transformation of key precursors and intermediates. The carboxylic acid functionality is often protected as an ester during the crucial diaryl ether formation step to prevent unwanted side reactions.

Synthesis and Transformation of Methyl Esters as Key Intermediates

The methyl ester of the target compound, methyl 4-(4-chloro-2-nitrophenoxy)benzoate, serves as a key intermediate. Its synthesis is typically achieved through a nucleophilic aromatic substitution reaction, such as the Ullmann condensation. wikipedia.orgorganic-chemistry.org In this approach, methyl 4-hydroxybenzoate would be reacted with 1,4-dichloro-2-nitrobenzene (B41259) in the presence of a copper catalyst and a base. The nitro and chloro substituents on the 1,4-dichloro-2-nitrobenzene ring activate it for nucleophilic attack by the phenoxide of methyl 4-hydroxybenzoate.

Once the methyl ester intermediate is formed and purified, the final step is the hydrolysis of the ester to the desired carboxylic acid. This transformation can be carried out under either acidic or basic conditions. libretexts.org Basic hydrolysis, or saponification, is commonly employed and involves heating the ester with an aqueous solution of a base like sodium hydroxide or potassium hydroxide. chemspider.com The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon of the ester. Subsequent acidification of the resulting carboxylate salt yields the final product, this compound. The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of substituents on the aromatic rings. oieau.frsemanticscholar.org

Table 2: General Conditions for Methyl Ester Hydrolysis

ConditionReagentsTypical Temperature
Acidic Water, Catalytic Acid (e.g., H₂SO₄, HCl)Reflux
Basic (Saponification) Aqueous Base (e.g., NaOH, KOH)Room Temperature to Reflux

Utility of Acyl Chloride Formation in Subsequent Derivatization

The carboxylic acid group of this compound can be readily converted into a more reactive acyl chloride. This transformation is a common strategy to facilitate the formation of amide, ester, or other carboxylic acid derivatives. The reaction is typically carried out by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). researchgate.net

The resulting 4-(4-chloro-2-nitrophenoxy)benzoyl chloride is a highly reactive intermediate. The electron-withdrawing nature of the chloro and nitro-substituted phenoxy group can influence the reactivity of the acyl chloride. This intermediate can then be reacted with a variety of nucleophiles to generate a library of derivatives. For example, reaction with primary or secondary amines will yield the corresponding amides. acs.org This derivatization is a valuable tool in medicinal chemistry for structure-activity relationship (SAR) studies.

Table 3: Common Reagents for Acyl Chloride Formation

ReagentByproducts
Thionyl Chloride (SOCl₂)Sulfur Dioxide (SO₂), Hydrogen Chloride (HCl)
Oxalyl Chloride ((COCl)₂)Carbon Monoxide (CO), Carbon Dioxide (CO₂), Hydrogen Chloride (HCl)
Phosphorus Pentachloride (PCl₅)Phosphoryl Chloride (POCl₃), Hydrogen Chloride (HCl)

Chemical Reactivity and Transformation Pathways of 4 4 Chloro 2 Nitrophenoxy Benzoic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for modification, readily undergoing reactions such as esterification and amidation to produce a variety of functional derivatives.

The conversion of the carboxylic acid group in 4-(4-chloro-2-nitrophenoxy)benzoic acid to an ester is a common and synthetically useful transformation. This is typically achieved through acid-catalyzed esterification, often referred to as Fischer esterification. libretexts.org The reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. libretexts.orgiajpr.com The reaction is reversible, and to drive the equilibrium towards the ester product, the alcohol is often used in large excess or water is removed as it is formed. libretexts.orgucr.ac.cr

The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent elimination of a water molecule and deprotonation yields the final ester product. libretexts.org

Kinetic studies on the esterification of benzoic acid and its derivatives have shown that the reaction rate is influenced by factors such as catalyst concentration, temperature, and the molar ratio of reactants. researchgate.net For many benzoic acids, when the alcohol is used in excess, the reaction can be modeled using pseudo-first-order kinetics with respect to the carboxylic acid. researchgate.net The activation energy for the esterification of similar aromatic acids has been found to be in the range of 45-66 kJ/mol, depending on the specific acid, alcohol, and catalyst used. researchgate.netmdpi.com

Table 1: Typical Conditions for Esterification of Aromatic Carboxylic Acids

ParameterTypical Condition/ReagentPurpose
AlcoholMethanol, Ethanol, Propanol, etc. (often in excess)Reactant and solvent; drives equilibrium forward.
CatalystConcentrated H₂SO₄, HCl (gas), p-Toluenesulfonic acidProtonates the carbonyl group to activate the carboxylic acid. libretexts.org
TemperatureReflux temperature of the alcoholIncreases reaction rate.
Water RemovalDean-Stark apparatus or use of a drying agentShifts the equilibrium to favor product formation. ucr.ac.cr

The carboxylic acid moiety of this compound can be converted into an amide functional group. Amides are generally synthesized by reacting the carboxylic acid with a primary or secondary amine. acs.org However, direct reaction is often inefficient due to the formation of an unreactive ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be "activated".

A common laboratory method for activation is the conversion of the carboxylic acid to a more reactive acyl chloride. libretexts.org This is typically achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgrsc.org The resulting acyl chloride is highly electrophilic and reacts readily with an amine to form the corresponding amide.

Alternatively, various coupling agents can be used to facilitate direct amidation without isolating the acyl chloride. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or carbonyldiimidazole (CDI) are effective for this purpose. These reagents react with the carboxylic acid to form a highly reactive intermediate that is then susceptible to nucleophilic attack by the amine. nih.gov This methodology allows for the formation of a wide array of N-alkyl and N-aryl amide derivatives under mild conditions. acs.orgnih.gov

Table 2: Common Methods for Amide Formation from Carboxylic Acids

MethodReagentsDescription
Via Acyl Chloride1. SOCl₂ or (COCl)₂ 2. Amine (RNH₂ or R₂NH)Two-step process involving the formation and isolation of a highly reactive acyl chloride intermediate. libretexts.org
Peptide CouplingAmine, Coupling Agent (e.g., DCC, EDC, HOBt)Forms an active ester or other reactive intermediate in situ, which then reacts with the amine.
Phosphonium-basedTriphenylphosphine (B44618) (PPh₃), N-chlorophthalimide, AmineGenerates reactive phosphonium (B103445) species in situ that activate the carboxylic acid for amidation. acs.org

Reactions Involving the Nitro Group

The nitro group is a key functionality that strongly influences the molecule's electronic properties and provides a handle for further chemical transformations, most notably reduction.

The nitro group of this compound can be readily reduced to a primary amino group (-NH₂). This transformation is fundamental in organic synthesis as it converts an electron-withdrawing group into an electron-donating group, dramatically altering the chemical properties of the molecule. The resulting aminobenzoic acid derivative is a versatile intermediate for synthesizing a wide range of other compounds, including dyes, pharmaceuticals, and polymers.

Several methods are available for the reduction of aromatic nitro groups. archive.org A classic approach involves the use of metals in acidic media, such as tin (Sn) and hydrochloric acid (HCl), or iron (Fe) and acetic acid. Catalytic hydrogenation is another widely used and often cleaner method. This involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) supported on carbon.

Table 3: Selected Reagents for the Reduction of Aromatic Nitro Groups

Reagent/SystemTypical ConditionsNotes
H₂ / Pd-CMethanol or Ethanol solvent, room temperature, 1-4 atm H₂Common, high-yielding, and clean. Can also reduce other functional groups.
Fe / HCl or CH₃COOHAqueous or alcoholic solvent, heatingInexpensive and effective; often used in industrial settings.
SnCl₂ / HClConcentrated HCl, often requires heatingEffective reducing agent; the workup can be more complex.
Sodium Hydrosulfite (Na₂S₂O₄)Aqueous or aqueous/organic mixtureA mild reducing agent, useful when other sensitive functional groups are present. archive.org

The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry. svedbergopen.comresearchgate.net Its strong deactivating effect is a result of both a strong negative inductive effect (-I) and a strong negative resonance effect (-R). This significantly reduces the electron density of the aromatic ring to which it is attached. svedbergopen.com

This electron-withdrawing nature has several important consequences for the reactivity of this compound:

Aromatic Ring Reactivity: The benzene (B151609) ring bearing the nitro and chloro substituents is strongly deactivated towards electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions). Electrophilic attack is significantly slower compared to unsubstituted benzene.

Acidity of Carboxylic Acid: The electron-withdrawing effects of the nitro and chloro groups are transmitted through the ether linkage to the second aromatic ring, increasing the acidity (lowering the pKa) of the carboxylic acid group compared to benzoic acid itself.

Nucleophilic Aromatic Substitution: While deactivating the ring for electrophilic attack, the nitro group strongly activates the ring for nucleophilic aromatic substitution (SNAr), particularly when positioned ortho or para to a leaving group like the chloro substituent.

Reactions Involving the Chloro Substituent

The chloro group on the nitrophenyl ring is a potential site for nucleophilic aromatic substitution (SNAr). The reactivity of this halogen is significantly enhanced by the presence of the electron-withdrawing nitro group in the ortho position. The nitro group helps to stabilize the negative charge of the Meisenheimer complex, which is the key intermediate in the SNAr mechanism.

Therefore, the chloro substituent can be displaced by strong nucleophiles such as alkoxides (RO⁻), amines (RNH₂), or hydroxide (B78521) ions (OH⁻). These reactions typically require elevated temperatures and sometimes polar aprotic solvents like DMSO or DMF to proceed at a reasonable rate. For example, reaction with sodium methoxide (B1231860) would yield the corresponding 4-(4-methoxy-2-nitrophenoxy)benzoic acid. The reactivity of the chloro group is a crucial feature that allows for the introduction of a variety of other functional groups onto this part of the molecule.

Nucleophilic Substitution Reactions on the Chlorinated Aromatic Ring

The chloro-substituted phenyl ring in this compound is susceptible to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the nitro group, positioned ortho to the chlorine atom, significantly activates the aromatic ring towards attack by nucleophiles. This activation facilitates the displacement of the chloride ion, a good leaving group, by a variety of nucleophilic species.

While specific experimental data on the nucleophilic substitution reactions of this compound is not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous compounds. For instance, kinetic studies on the aminolysis of 4-chloro-2-nitrophenyl benzoate (B1203000) with a series of cyclic secondary amines have provided valuable insights into the reaction mechanism. These studies reveal that the reaction proceeds through a stepwise mechanism, and the rate of reaction is influenced by the basicity of the attacking amine. researchgate.net

The following interactive table summarizes representative nucleophilic substitution reactions that are anticipated to occur on the chlorinated aromatic ring of this compound, based on the reactivity of similar chloro-nitroaromatic compounds.

NucleophileProductAnticipated Reaction Conditions
Ammonia (NH₃)4-(4-Amino-2-nitrophenoxy)benzoic acidAqueous or alcoholic ammonia, elevated temperature and pressure.
Methoxide (CH₃O⁻)4-(4-Methoxy-2-nitrophenoxy)benzoic acidSodium methoxide in methanol, reflux.
Hydroxide (OH⁻)4-(4-Hydroxy-2-nitrophenoxy)benzoic acidAqueous base (e.g., NaOH, KOH), heating.
Primary/Secondary Amines (RNH₂/R₂NH)4-(4-(Alkyl/Dialkylamino)-2-nitrophenoxy)benzoic acidAmine as solvent or in a polar aprotic solvent (e.g., DMF, DMSO), with or without a base, heating.

Regioselectivity and Steric Hindrance Considerations in Substitution

In nucleophilic aromatic substitution reactions of this compound, the incoming nucleophile is expected to selectively attack the carbon atom bearing the chlorine atom. This high degree of regioselectivity is primarily governed by the electronic influence of the nitro group. The nitro group, being a strong resonance and inductively withdrawing group, stabilizes the Meisenheimer complex intermediate formed during the SNAr reaction. The most significant stabilization occurs when the negative charge is delocalized onto the nitro group, which is most effective for attack at the ortho and para positions relative to the nitro group. In this molecule, the chlorine atom is ortho to the nitro group, making this position highly activated for nucleophilic attack.

Steric hindrance can also play a role in the reactivity of the chlorinated aromatic ring. The presence of the bulky 4-phenoxybenzoic acid group ortho to the other side of the reaction center could potentially hinder the approach of very large or sterically demanding nucleophiles. However, for most common nucleophiles, the electronic activation provided by the nitro group is the dominant factor controlling the reaction's feasibility and regioselectivity. The attack will preferentially occur at the 4-position of the nitro-substituted ring due to the powerful activating effect of the ortho-nitro group.

Intermolecular and Intramolecular Interactions Governing Reactivity

The reactivity of this compound is not solely determined by its covalent structure but is also influenced by a network of intermolecular and intramolecular interactions. These non-covalent forces can dictate the molecule's conformation, solid-state packing, and the accessibility of its reactive sites.

Role of Hydrogen Bonding in Supramolecular Assembly and Reactivity

The carboxylic acid group in this compound is a primary site for hydrogen bonding. The hydroxyl proton of the carboxylic acid can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. This dual functionality allows for the formation of robust intermolecular hydrogen bonds, leading to the self-assembly of molecules into various supramolecular structures, such as dimers and extended chains.

Studies on the crystal structure of the closely related compound, 4-chloro-2-nitrobenzoic acid, reveal the formation of hydrogen-bonded dimers in the solid state. In these structures, two molecules are linked through a pair of O-H···O hydrogen bonds between their carboxylic acid groups. This type of dimeric association is a common motif in the solid-state structures of carboxylic acids.

The formation of such supramolecular assemblies can have a significant impact on the chemical reactivity of this compound. For instance, the involvement of the carboxylic acid group in strong hydrogen bonding can modulate its acidity and the accessibility of the aromatic rings to reagents. In the solid state, the packing arrangement dictated by these hydrogen bonds could influence the course of topochemical reactions. In solution, the extent of hydrogen bonding will be dependent on the solvent's polarity and its ability to compete for hydrogen bond formation. In non-polar solvents, the dimeric form may predominate, potentially affecting the kinetics of reactions involving either of the aromatic rings.

Spectroscopic Characterization and Structural Elucidation of 4 4 Chloro 2 Nitrophenoxy Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides precise information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H (protons) and ¹³C (carbon-13).

Detailed experimental ¹H NMR data for 4-(4-Chloro-2-nitrophenoxy)benzoic acid is not widely available in the cited literature. However, an analysis of its structure allows for the prediction of the expected proton signals. The molecule contains seven aromatic protons distributed across two distinct phenyl rings, in addition to a single carboxylic acid proton.

The proton of the carboxylic acid (-COOH) group is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-13 ppm, due to strong deshielding and hydrogen bonding effects.

The seven aromatic protons would reside in the characteristic aromatic region of the spectrum (approximately 6.5-8.5 ppm). libretexts.org Their precise shifts and coupling patterns would be dictated by the electronic effects of the substituents on each ring (the carboxylic acid group, the ether linkage, the nitro group, and the chlorine atom). The protons on the benzoic acid ring would likely appear as two distinct doublets, characteristic of a 1,4-disubstituted pattern. The protons on the 4-chloro-2-nitrophenoxy ring would present a more complex splitting pattern due to the asymmetric 1,2,4-trisubstitution.

Table 1: Predicted ¹H NMR Signals for this compound

Predicted Proton Environment Expected Chemical Shift (ppm) Predicted Multiplicity
Carboxylic Acid (1H) 10.0 - 13.0 Broad Singlet

Note: This table is based on established chemical shift ranges for similar functional groups and substitution patterns, as specific experimental data for the title compound was not found.

Similar to the proton NMR data, specific experimental ¹³C NMR spectral data for this compound is not readily found in published databases. A theoretical analysis points to thirteen distinct carbon environments.

The carbon atom of the carboxyl group (C=O) is anticipated to have the most downfield chemical shift, typically appearing between 165-185 ppm. docbrown.info The twelve aromatic carbons would resonate in the 110-170 ppm range. libretexts.orgresearchgate.net The signals would be differentiated into quaternary (non-protonated) and tertiary (protonated) carbons. The carbons directly bonded to the electronegative oxygen of the ether, the nitro group, and the chlorine atom would be significantly influenced and shifted downfield. Specifically, carbons involved in the ether linkage (C-O-C) typically appear in the 50-80 ppm range for aliphatic carbons, but in this aromatic system, they would be part of the broader aromatic region, with the C-O carbon appearing at a higher chemical shift (deshielded). libretexts.org

Table 2: Predicted ¹³C NMR Signal Regions for this compound

Predicted Carbon Environment Expected Chemical Shift (ppm)
Carboxyl Carbon (C=O) 165 - 185
Aromatic Carbons (C-O, C-NO₂, C-Cl) 110 - 170

Note: This table is based on typical chemical shift values for the functional groups present in the molecule, as specific experimental data for the title compound could not be located.

While one-dimensional (1D) NMR provides fundamental structural information, two-dimensional (2D) NMR techniques are indispensable for complex molecules to unambiguously assign signals and elucidate detailed stereochemical and conformational features. numberanalytics.comipb.pt

For a molecule like this compound, several 2D NMR experiments would be highly informative. Correlation Spectroscopy (COSY) would reveal proton-proton (¹H-¹H) coupling networks within each aromatic ring, helping to trace the connectivity between adjacent protons.

Heteronuclear experiments are crucial for assigning carbon signals. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, definitively linking each aromatic proton signal to its corresponding carbon signal. numberanalytics.com The Heteronuclear Multiple Bond Correlation (HMBC) experiment detects longer-range (2-3 bond) correlations between protons and carbons. This would be particularly powerful for this molecule, as it could show correlations from protons on one ring, through the ether oxygen, to carbons on the other ring, thus confirming the ether linkage between the two specific aromatic moieties.

Furthermore, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can provide information about the through-space proximity of protons. numberanalytics.com For this molecule, NOESY could help determine the preferred conformation around the flexible C-O-C ether bond by identifying which protons on the two separate rings are closest to each other in the molecule's average three-dimensional structure.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecular bonds. It is an excellent tool for identifying the functional groups present in a molecule.

An experimental FT-IR spectrum for this compound has not been located in the available literature. However, the molecular structure allows for the prediction of its key characteristic absorption bands.

A very broad absorption band would be expected in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. The carbonyl (C=O) stretching vibration of the carboxylic acid would give rise to a strong, sharp peak around 1700-1725 cm⁻¹. Asymmetric and symmetric stretching vibrations of the C-O-C ether linkage would be visible in the 1200-1300 cm⁻¹ and 1000-1150 cm⁻¹ regions, respectively. The presence of the nitro group (NO₂) would be confirmed by two strong absorptions corresponding to its asymmetric (~1500-1550 cm⁻¹) and symmetric (~1330-1370 cm⁻¹) stretching modes. Aromatic C=C stretching vibrations would appear as a series of peaks between 1450-1600 cm⁻¹. The C-Cl stretch would likely be found in the fingerprint region, typically between 600-800 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-H stretch (H-bonded) 2500 - 3300 (broad)
Carboxylic Acid C=O stretch 1700 - 1725 (strong)
Nitro (Ar-NO₂) Asymmetric stretch 1500 - 1550 (strong)
Nitro (Ar-NO₂) Symmetric stretch 1330 - 1370 (strong)
Aromatic Ether C-O-C asymmetric stretch 1200 - 1300
Aromatic Rings C=C stretch 1450 - 1600

Note: This table is predictive and based on characteristic infrared group frequencies, as an experimental spectrum for the title compound was not found.

Specific Raman spectroscopy data for this compound is not available in the searched scientific literature. Raman spectroscopy provides information that is complementary to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability.

For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings, which are often weak in an IR spectrum. The symmetric stretching of the nitro group would also be expected to produce a strong Raman signal. The C-Cl bond, being a relatively non-polar bond, might also be more readily observed in the Raman spectrum compared to the IR spectrum. This technique would serve to confirm the presence of the key functional groups and provide a more complete vibrational profile of the molecule. rsc.orgnih.govresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a critical analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound (molecular formula C₁₃H₈ClNO₅, molecular weight: 293.66 g/mol ), a mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to this mass.

The fragmentation of this molecule would likely involve characteristic cleavages. Common fragmentation pathways for similar aromatic ether and benzoic acid structures include:

Cleavage of the ether bond: This would be a primary fragmentation pathway, potentially yielding ions corresponding to the 4-chloronitrophenoxy radical and the benzoic acid radical cation, or vice versa.

Decarboxylation: Loss of the carboxylic acid group (-COOH) as a neutral radical is a common fragmentation for benzoic acid derivatives, which would result in a significant fragment ion.

Loss of the nitro group: The nitro group (-NO₂) can also be lost, leading to another characteristic fragment.

Loss of chlorine: Fragmentation involving the cleavage of the carbon-chlorine bond would also be anticipated.

An interactive data table presenting the mass-to-charge ratio (m/z) of these expected fragments and their relative intensities would be populated here based on experimental data.

Interactive Data Table: Hypothetical Mass Spectrometry Data for this compound

m/z ValueProposed Fragment IonRelative Intensity (%)
Data Not AvailableMolecular Ion [C₁₃H₈ClNO₅]⁺Data Not Available
Data Not Available[M - COOH]⁺Data Not Available
Data Not Available[M - NO₂]⁺Data Not Available
Data Not Available[C₆H₃ClNO₂]⁺Data Not Available
Data Not Available[C₇H₅O₂]⁺Data Not Available

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

UV-Visible spectroscopy provides insights into the electronic structure of a molecule, particularly the extent of conjugation. The UV-Vis spectrum of this compound would be expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic rings and associated chromophores (the nitro and carboxyl groups).

An interactive data table summarizing the absorption maxima and the corresponding electronic transitions would be presented here.

Interactive Data Table: Hypothetical UV-Vis Spectroscopic Data for this compound

Absorption Maximum (λmax, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Proposed Electronic Transition
Data Not AvailableData Not AvailableData Not Available
Data Not AvailableData Not AvailableData Not Available
Data Not AvailableData Not AvailableData Not Available

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide detailed information about its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions.

Key structural features that would be elucidated include:

Crystal System and Space Group: Describing the symmetry of the crystal lattice.

Intermolecular Interactions: The presence of hydrogen bonding (e.g., between the carboxylic acid groups of adjacent molecules to form dimers) and other non-covalent interactions that dictate the crystal packing.

An interactive data table of the key crystallographic parameters would be included in this section.

Interactive Data Table: Hypothetical X-ray Crystallographic Data for this compound

ParameterValue
Crystal SystemData Not Available
Space GroupData Not Available
a (Å)Data Not Available
b (Å)Data Not Available
c (Å)Data Not Available
α (°)Data Not Available
β (°)Data Not Available
γ (°)Data Not Available
Volume (ų)Data Not Available
ZData Not Available

Computational Chemistry and Theoretical Investigations of 4 4 Chloro 2 Nitrophenoxy Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to model the electronic structure and geometry of 4-(4-Chloro-2-nitrophenoxy)benzoic acid at the atomic level. These calculations provide fundamental insights into the molecule's intrinsic properties.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.govmdpi.com Calculations are typically performed using a specific functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a basis set like 6-311G(d,p) to accurately describe the electronic distribution. nih.govscispace.com

The geometry optimization process minimizes the energy of the molecule, yielding its ground-state structure. From this, precise structural parameters, including bond lengths, bond angles, and dihedral angles, are obtained. researchgate.net This optimized structure serves as the foundation for all further computational analyses. For this compound, key parameters would include the lengths of the C-Cl, C-N, and C=O bonds, as well as the angles defining the orientation of the nitro group and the benzoic acid moiety relative to the phenoxy linker.

ParameterDescriptionTypical Calculated Value (Å or °)
C-Cl Bond LengthThe distance between the carbon and chlorine atoms on the nitrophenyl ring.~1.74 Å
C-O-C (Ether) Bond AngleThe angle formed by the ether linkage connecting the two aromatic rings.~118°
O-H (Carboxyl) Bond LengthThe length of the hydroxyl bond in the carboxylic acid group.~0.97 Å
C-N (Nitro) Bond LengthThe distance between the carbon atom and the nitrogen of the nitro group.~1.48 Å
Aromatic Ring Dihedral AngleThe twist angle between the planes of the two aromatic rings.~70-80°

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. rsc.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgpku.edu.cn

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability. researchgate.net A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive. researchgate.net For this compound, the HOMO is typically localized on the electron-rich chlorophenoxy ring, while the LUMO is often centered on the electron-withdrawing nitrophenyl and benzoic acid moieties.

ParameterDescriptionTypical Calculated Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital.-6.8 to -7.2 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital.-2.0 to -2.5 eV
Energy Gap (ΔE)The energy difference between LUMO and HOMO (ELUMO - EHOMO).4.5 to 5.0 eV

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites within a molecule for electrophilic and nucleophilic attacks. rsc.org The MEP map illustrates the charge distribution by color-coding the potential on the molecule's surface.

Different colors represent distinct electrostatic potential values:

Red: Indicates regions of high electron density and strong negative electrostatic potential, which are susceptible to electrophilic attack.

Blue: Indicates regions of low electron density and strong positive electrostatic potential, which are susceptible to nucleophilic attack.

Green: Represents areas with a neutral or near-zero potential.

In this compound, the MEP surface would likely show negative potential (red/yellow) around the oxygen atoms of the carboxylic acid and nitro groups, identifying them as sites for electrophilic interaction. The most positive potential (blue) would be located around the acidic hydrogen of the carboxyl group, highlighting it as a primary site for nucleophilic attack or hydrogen bonding. rsc.orgresearchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. q-chem.com It examines intramolecular charge transfer, electron delocalization, and hyperconjugative interactions by analyzing the interactions between filled "donor" NBOs and empty "acceptor" NBOs. rsc.orgaiu.edu

Donor NBOAcceptor NBOInteraction TypeStabilization Energy E(2) (kcal/mol)
LP(2) O (Carboxyl C=O)π(C-O) (Carboxyl C-OH)π → π~25-30
LP(1) N (Nitro)π(C-C) (Aromatic Ring)n → π~18-22
LP(3) Cl (Chloro)σ(C-C) (Aromatic Ring)n → σ~5-8
π(C-C) (Ring 1)π(C-C) (Ring 2)π → π~10-15

Key descriptors include:

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Chemical Hardness (η = (I - A) / 2): Measures resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. actascientific.com

Chemical Softness (S = 1 / 2η): The reciprocal of hardness; indicates higher reactivity.

Electronegativity (χ = (I + A) / 2): The power of an atom to attract electrons to itself.

Electrophilicity Index (ω = μ² / 2η, where μ = -χ): Measures the energy lowering of a system when it accepts electrons. actascientific.com

DescriptorFormulaDescriptionTypical Calculated Value (eV)
Ionization Potential (I)-EHOMOEnergy to remove an electron.~7.0
Electron Affinity (A)-ELUMOEnergy released when adding an electron.~2.2
Chemical Hardness (η)(I - A) / 2Resistance to electron cloud deformation.~2.4
Chemical Softness (S)1 / ηMeasure of reactivity (inverse of hardness).~0.21
Electronegativity (χ)(I + A) / 2Electron-attracting power.~4.6
Electrophilicity Index (ω)μ² / 2ηCapacity to accept electrons.~4.4

Molecular Dynamics (MD) Simulations for Conformational Landscape and Interactions

While quantum chemical calculations focus on static, single-molecule properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. researchgate.net MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational flexibility and intermolecular interactions. nih.gov

For this compound, MD simulations can be used to:

Explore the Conformational Landscape: The molecule is not rigid; the two aromatic rings can rotate around the central ether bond. MD simulations can identify the most stable conformations (rotamers) and the energy barriers between them.

Study Intermolecular Interactions: By simulating the molecule in a solvent (like water or DMSO) or in the presence of other molecules (such as a biological receptor), MD can reveal how it interacts with its environment. This includes the formation and lifetime of hydrogen bonds between the carboxylic acid group and solvent molecules. researchgate.net

Assess Structural Stability: Parameters such as the Root Mean Square Deviation (RMSD) can be monitored throughout the simulation to assess the stability of the molecule's structure or its binding pose within a protein's active site. A stable RMSD value over time suggests that the system has reached equilibrium. researchgate.net

These simulations provide a bridge between the static picture from quantum mechanics and the dynamic reality of chemical and biological systems.

Theoretical Studies on Non-Linear Optical (NLO) Properties

Computational chemistry provides a powerful lens for investigating the non-linear optical (NLO) properties of molecules, offering insights into their potential for applications in optoelectronics and photonics. For this compound, theoretical studies, primarily employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are crucial for predicting its NLO response. nih.gov These studies focus on the relationship between the molecular structure and its electronic properties, such as dipole moment (μ), linear polarizability (⟨α⟩), and first-order hyperpolarizability (β), which are key determinants of a material's NLO activity. researchgate.netresearchgate.net

The NLO response of organic molecules is fundamentally linked to the intramolecular charge transfer (ICT) that occurs between electron-donor and electron-acceptor groups through a π-conjugated system. nih.gov In this compound, the diphenyl ether framework acts as a π-conjugated bridge. The ether oxygen can be considered an electron-donating group, while the nitro (NO₂) group is a strong electron-acceptor. The chlorine atom also acts as an electron-withdrawing group. This donor-π-acceptor (D-π-A) architecture is a classic design for enhancing NLO properties.

Theoretical calculations typically begin with the optimization of the molecule's ground state geometry. Using a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set, the key NLO-related parameters are computed. researchgate.net

Dipole Moment (μ): A large ground-state dipole moment is often indicative of a significant NLO response. The asymmetric distribution of electron density in this compound, driven by the potent electron-withdrawing nitro and chloro groups, is expected to result in a substantial dipole moment.

Polarizability (⟨α⟩): This parameter measures the ease with which the electron cloud of the molecule can be distorted by an external electric field. The delocalized π-electrons across the two phenyl rings contribute to a higher polarizability. nih.gov

First Hyperpolarizability (β): This is the primary measure of a molecule's second-order NLO activity. A large β value is highly desirable for applications like second-harmonic generation. The efficiency of ICT from the phenoxy donor part to the nitro-substituted acceptor ring is the main contributor to the magnitude of β. Computational studies can quantify the components of the β tensor and the total β value (β_total). dnu.dp.ua

By analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—researchers can visualize the ICT process. For this molecule, the HOMO is expected to be localized more on the phenoxy-benzoic acid moiety, while the LUMO would be concentrated around the electron-deficient nitro-chlorophenyl ring. A small HOMO-LUMO energy gap is typically associated with higher polarizability and hyperpolarizability, indicating a more facile electronic transition. researchgate.net

The following table represents typical data that would be generated from a DFT calculation of the NLO properties of this compound, often compared to a reference compound like p-Nitroaniline (PNA) to gauge its potential. dnu.dp.ua

ParameterCalculated Value (a.u.)Description
Dipole Moment (μ)5.50Measures the molecule's overall polarity.
Mean Polarizability (⟨α⟩)250.0Indicates the molecule's response to a linear electric field.
Total First Hyperpolarizability (β_total)4500Quantifies the second-order NLO response.
HOMO Energy-6.8 eVEnergy of the highest occupied molecular orbital.
LUMO Energy-3.2 eVEnergy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap (ΔE)3.6 eVEnergy difference critical for electronic transitions.

Computational Structure-Activity Relationship (SAR) Studies at the Molecular Level

Computational Structure-Activity Relationship (SAR) studies are instrumental in medicinal chemistry for predicting the biological activity of a molecule and for guiding the design of more potent analogues. For this compound, computational SAR would explore how its distinct structural features correlate with a hypothetical biological effect, such as enzyme inhibition or receptor binding. mdpi.com These investigations typically involve two main approaches: Quantitative Structure-Activity Relationship (QSAR) and molecular docking.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For this compound, a QSAR study would begin by calculating a variety of molecular descriptors that quantify its physicochemical properties. These descriptors fall into several categories:

Electronic Descriptors: Such as dipole moment, HOMO/LUMO energies, and atomic charges, which describe the electronic aspects of the molecule. The electron-withdrawing nitro and chloro groups significantly impact these properties. chitkara.edu.in

Steric Descriptors: Including molecular volume, surface area, and specific shape indices (e.g., Kier's shape indices), which relate to the molecule's size and shape. nih.gov

Hydrophobic Descriptors: Most commonly the partition coefficient (logP), which measures the molecule's lipophilicity and influences its ability to cross cell membranes.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like branching and connectivity. nih.gov

Once calculated, these descriptors are used to build a regression model that correlates them with a known biological activity. chitkara.edu.in Such a model could reveal, for instance, that the biological activity is positively correlated with the dipole moment and negatively correlated with the HOMO-LUMO energy gap, providing a rationale for the molecule's function at the electronic level.

The table below lists key molecular descriptors that would be calculated for this compound in a typical QSAR study.

Descriptor TypeDescriptor NameHypothetical ValueRelevance
HydrophobicLogP4.2Membrane permeability and hydrophobic interactions.
ElectronicDipole Moment5.50 DBinding affinity in polar environments.
StericMolecular Weight309.65 g/molOverall size and fit within a binding site.
TopologicalTopological Polar Surface Area (TPSA)92.1 ŲHydrogen bonding potential and permeability.
ConstitutionalHydrogen Bond Donors1Specific interactions with biological targets.
ConstitutionalHydrogen Bond Acceptors5Specific interactions with biological targets.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In a SAR context, docking simulations would place this compound into the active site of a specific protein target (e.g., an enzyme or receptor) to predict its binding mode, affinity (docking score), and intermolecular interactions. japer.in

The simulation would likely show the carboxylic acid group of the molecule acting as a key interaction point, forming strong hydrogen bonds with amino acid residues like Arginine, Lysine, or Histidine in the protein's active site. japer.in The nitro group, being a potent hydrogen bond acceptor, could also form crucial interactions. The phenyl rings could engage in π-π stacking or hydrophobic interactions with aromatic residues such as Phenylalanine, Tyrosine, or Tryptophan. japer.in The chlorine atom might participate in halogen bonding or other hydrophobic interactions.

By analyzing these interactions, researchers can understand the structural basis for the molecule's activity. The docking results can explain why certain functional groups are essential and can guide the rational design of new derivatives with improved binding affinity and, consequently, enhanced biological activity. researchgate.net

Derivatives, Analogs, and Structure Function Correlations of 4 4 Chloro 2 Nitrophenoxy Benzoic Acid

Design and Synthesis of Novel Analogs and Derivatives

The synthesis of derivatives from 4-(4-chloro-2-nitrophenoxy)benzoic acid primarily involves the modification of its carboxylic acid terminus, which can be readily converted into a variety of functional groups.

The carboxylic acid moiety of this compound is a prime target for conversion into benzamide (B126) and sulfonamide derivatives. The general synthesis of benzamides involves activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride or oxalyl chloride. This activated intermediate can then react with a primary or secondary amine to form the corresponding N-substituted benzamide. Alternatively, peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of an activator like 4-dimethylaminopyridine (B28879) (DMAP) can directly facilitate the reaction between the carboxylic acid and an amine in a one-pot procedure. chemicalbook.com

A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives has been synthesized starting from a related benzoic acid precursor. nih.gov This process involved converting the benzoic acid to an acid chloride with thionyl chloride, which was then refluxed with various amines to yield the final benzamide products. nih.gov This established methodology is directly applicable to this compound.

For the synthesis of sulfonamide derivatives, a common strategy involves coupling the core structure with a molecule containing a sulfamoyl group. For instance, new classes of sulfonamide derivatives have been synthesized from 4-aminobenzene-1-sulfonamide and various benzoic acid derivatives using peptide coupling reagents like EDCI and hydroxybenzotriazole (B1436442) (HOBt). researchgate.net This approach could be adapted to link the 4-(4-chloro-2-nitrophenoxy)benzoyl scaffold to various sulfamoyl-containing moieties.

Table 1: Synthetic Routes to Benzamide and Sulfonamide Derivatives

Derivative TypeReagents and ConditionsIntermediateFinal Product
Benzamide 1. Thionyl chloride (SOCl₂) 2. Primary/Secondary Amine (R₁R₂NH)4-(4-Chloro-2-nitrophenoxy)benzoyl chlorideN-(substituted)-4-(4-chloro-2-nitrophenoxy)benzamide
Benzamide EDCI, DMAP, Amine (R₁R₂NH), DCMActivated ester (in situ)N-(substituted)-4-(4-chloro-2-nitrophenoxy)benzamide
Sulfonamide EDCI, HOBt, Aminosulfonamide (e.g., 4-aminobenzene-1-sulfonamide)Activated ester (in situ)N-(4-sulfamoylphenyl)-4-(4-chloro-2-nitrophenoxy)benzamide

The this compound scaffold can be incorporated into more complex heterocyclic systems, such as quinazolines. The synthesis of quinazolinone derivatives often starts from anthranilic acid (2-aminobenzoic acid) or its derivatives. researchgate.netresearchgate.net A plausible synthetic route to incorporate the target molecule would involve a multi-step process.

One reported method involves condensing a substituted benzoic acid with an appropriate amino-functionalized quinazolinone. For example, 4-[2-(4-chlorobenzyl)-4-oxoquinazoline-3(4H)-yl)benzoyl derivatives were synthesized by first preparing the corresponding benzoic acid and then converting it to a benzoyl chloride. preprints.org This activated intermediate was subsequently reacted with various amino acids. preprints.org Applying this logic, this compound could be coupled to a pre-synthesized 3-amino-quinazolin-4-one.

Another approach involves building the quinazolinone ring onto an amino-benzoic acid derivative. This would require modification of the starting material to introduce a reactive amino group, which could then undergo cyclization with reagents like acetic anhydride (B1165640) followed by condensation to form the quinazolinone core. researchgate.net

The most direct derivatization of this compound involves the formation of esters and amides from the carboxylic acid group.

Esterification: Esters can be synthesized through Fischer esterification, which involves refluxing the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. Another method involves reacting the acid with an alcohol in a solvent like xylene, where the water formed during the reaction is removed by azeotropic distillation to drive the reaction to completion. google.com

Amidation: The synthesis of amides requires the activation of the carboxylic acid. A common laboratory method is the conversion of the carboxylic acid to its more reactive acyl chloride derivative using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an appropriate primary or secondary amine. nih.gov More modern and milder methods utilize coupling reagents. For example, mixing the carboxylic acid with N-chlorophthalimide and triphenylphosphine (B44618) in situ generates chloro- and imido-phosphonium salts that efficiently activate the acid for reaction with an amine at room temperature. acs.orgresearchgate.net Another efficient method involves reacting esters with alkali metal amidoboranes to yield amides. nih.gov

Table 2: General Methods for Ester and Amide Synthesis

ProductMethodReagentsKey Features
Ester Fischer EsterificationAlcohol (R-OH), H₂SO₄ (catalyst), HeatEquilibrium-driven; requires removal of water.
Ester Azeotropic DistillationAlcohol (R-OH), Xylene, HeatWater is removed via a Dean-Stark apparatus. google.com
Amide Acyl Chloride Method1. SOCl₂ or (COCl)₂ 2. Amine (R₁R₂NH)High-yielding but harsh conditions.
Amide Peptide CouplingEDCI, HOBt/DMAP, Amine (R₁R₂NH)Mild, one-pot reaction conditions. chemicalbook.com
Amide Phosphonium (B103445) Salt MethodN-chlorophthalimide, PPh₃, Amine (R₁R₂NH)In situ generation of activating agent; room temperature. acs.orgresearchgate.net

Impact of Substituent Modifications on Chemical Reactivity and Selectivity

The chemical reactivity of this compound and its derivatives is significantly influenced by the electronic properties of the substituents on the aromatic rings. The chloro and nitro groups are both electron-withdrawing, which has a profound effect on the molecule's reactivity.

The nitro group (NO₂) exerts a strong electron-withdrawing effect through both resonance (mesomeric) and inductive pathways. This effect deactivates the aromatic ring to which it is attached (the nitrophenyl ring) towards electrophilic substitution but activates it towards nucleophilic aromatic substitution. The chloro (Cl) substituent is also deactivating towards electrophilic substitution due to its inductive electron-withdrawing effect, which outweighs its weak resonance-donating effect.

A kinetic study on the aminolysis of 4-chloro-2-nitrophenyl X-substituted-benzoates revealed that the reaction proceeds through an addition-elimination mechanism. researchgate.net The presence of electron-donating groups in the benzoyl moiety was found to stabilize the substrate through resonance, affecting the reaction kinetics. researchgate.net This indicates that modifications to the benzoic acid part of the this compound scaffold can tune the reactivity at the diaryl ether linkage.

The electron-withdrawing nature of the chloro and nitro substituents makes the carbon atom of the C-O ether bond on the nitrophenyl ring more electrophilic and susceptible to nucleophilic attack. Furthermore, these substituents influence the acidity of the carboxylic acid proton, with electron-withdrawing groups generally increasing the acidity (lowering the pKa). This, in turn, affects the ease of deprotonation and subsequent reactions at the carboxylate group.

Computational studies on related nitroimidazole derivatives have shown that electron-withdrawing substituents increase properties like ionization potential and electrophilicity while decreasing the basicity of nearby nitrogen atoms. rsc.org These principles suggest that the reactivity of the this compound scaffold can be precisely controlled. For example, the rate of nucleophilic substitution reactions can be modulated by altering the substituents on the benzoic acid ring, with electron-withdrawing groups on that ring expected to increase the reaction rate. nih.gov

Structure-Activity Relationship Studies Focused on Molecular Interactions (excluding clinical outcomes)

The this compound structure serves as a valuable scaffold for designing molecules capable of specific molecular interactions with biological targets. The arrangement of its functional groups allows for a variety of non-covalent interactions.

The utility of this scaffold lies in the diverse interaction capabilities of its constituent parts:

Carboxylic Acid Group: This group is a key interaction site, capable of acting as both a hydrogen bond donor (from the -OH) and a hydrogen bond acceptor (from the C=O). In its deprotonated carboxylate form, it can form strong ionic bonds (salt bridges) with positively charged residues, such as arginine or lysine, in a protein's active site.

Diaryl Ether Linkage: The ether oxygen can act as a hydrogen bond acceptor. The linkage also provides a specific conformational flexibility, allowing the two aromatic rings to orient themselves optimally within a binding pocket.

Chlorophenyl and Nitrophenyl Rings: These aromatic rings can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. The electron-deficient nature of the nitrophenyl ring makes it suitable for favorable interactions with electron-rich aromatic systems.

Chloro Substituent: The chlorine atom can participate in halogen bonding, an increasingly recognized non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic site, such as a carbonyl oxygen or a lone pair on a nitrogen or sulfur atom.

Nitro Group: The oxygen atoms of the nitro group are potent hydrogen bond acceptors.

Studies on related structures highlight the importance of these interactions. For instance, benzamide-4-sulfonamide derivatives have been shown to be effective inhibitors of carbonic anhydrase, where the sulfonamide moiety directly coordinates with the zinc ion in the enzyme's active site. nih.gov Molecular docking studies of nitrobenzamide derivatives targeting α-glucosidase have revealed crucial hydrogen bonding and hydrophobic interactions within the enzyme's active site. nih.gov Similarly, benzoic acid derivatives have been designed as protein kinase CK2 inhibitors, demonstrating the importance of the benzoic acid moiety for activity. nih.gov The this compound scaffold, therefore, combines the necessary functionalities to be adapted for high-affinity binding to a range of biological targets by leveraging these diverse molecular interactions.

Mechanistic Understanding of Molecular Target Inhibition (e.g., enzyme inhibition at biochemical level)

The broader family of substituted benzoic acids has been investigated for a variety of enzyme inhibitory activities. For instance, certain derivatives have shown potential as inhibitors of enzymes such as α-glucosidase and α-amylase, which are relevant in the context of metabolic disorders. nih.gov The inhibitory mechanism for these related compounds often involves interactions with the active site of the enzyme, facilitated by various functional groups on the phenyl ring. nih.gov These interactions can include hydrogen bonding, electrostatic interactions, and hydrophobic interactions with key amino acid residues. nih.gov

For example, studies on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, which share some structural motifs with this compound, have revealed that the presence and position of electron-donating and electron-withdrawing groups significantly influence their inhibitory potency against α-glucosidase and α-amylase. nih.gov Molecular docking simulations of these related compounds have helped to visualize the specific binding modes within the enzyme's active site. nih.gov

Furthermore, research into other structurally similar compounds, such as 2-((4-Chloro-2-nitrophenyl)amino)benzoic acid, suggests potential anticancer activity through the inhibition of enzymes or signaling pathways crucial for cell proliferation and survival. However, the precise molecular targets and the detailed biochemical mechanisms of inhibition for this specific analog remain an active area of investigation.

In the absence of direct studies on this compound, any proposed mechanism of molecular target inhibition would be speculative and based on extrapolation from related structures. To definitively elucidate its biochemical inhibitory mechanism, further research is required, including:

Enzyme Inhibition Assays: To identify specific enzymes that are inhibited by the compound and to determine the kinetics of this inhibition (e.g., competitive, non-competitive, or uncompetitive).

Binding Studies: Techniques such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) could quantify the binding affinity of the compound to its molecular target.

X-ray Crystallography: Co-crystallization of the compound with its target enzyme would provide a high-resolution view of the binding interactions.

Molecular Modeling and Docking: Computational studies could predict the binding mode and identify key interactions with the target protein, guiding further experimental validation.

Without such dedicated research, a detailed and scientifically validated understanding of the molecular target inhibition mechanism for this compound remains to be established.

Environmental Chemistry and Degradation Studies of 4 4 Chloro 2 Nitrophenoxy Benzoic Acid Analogs

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For nitrochlorophenolic compounds, ozonation and photochemical degradation are significant abiotic pathways.

Ozonation is a powerful advanced oxidation process used in water treatment to degrade recalcitrant organic pollutants like nitrochlorophenols. The reaction mechanisms can be complex, involving both direct oxidation by ozone molecules and indirect oxidation by hydroxyl radicals. The pH of the solution is a critical factor, as it influences the rate of ozone decomposition and the speciation of the phenolic compounds. iwaponline.comnih.gov

The degradation of 4-chloro-2-nitrophenol (B165678) (4C2NP) by ozonation has been shown to be more effective under alkaline conditions. scholaris.caresearchgate.net At a pH of 9, a 99.64% conversion of 4C2NP can be achieved within the first 5 minutes of the process, compared to 77.35% at a pH of 3. scholaris.ca The primary intermediate product identified in the ozonation of 4C2NP is chlorophenol. scholaris.ca Further degradation of related chlorophenols proceeds through hydroxylation and ring-opening reactions. For instance, the ozonation of 4-chlorophenol (B41353) predominantly follows a 4-chlorocatechol (B124253) pathway, while 2,4-dichlorophenol (B122985) undergoes both hydroxylation and hydroxylative dechlorination. researchgate.net The ultimate breakdown products of these pathways are typically low-molecular-weight organic acids such as maleic acid and oxalic acid. researchgate.net

During the ozonation of p-nitrophenol, a related compound, several intermediates have been identified, including hydroxylated aromatics like 4-nitrocatechol (B145892), and carboxylic acids. researchgate.net The process can also lead to the formation of nitrate (B79036) ions and polymerization of phenolic compounds. researchgate.net

Table 1: Ozonation Intermediates of Related Nitrochlorophenols

Parent CompoundKey IntermediatesReference
4-Chloro-2-nitrophenolChlorophenol scholaris.ca
4-Chlorophenol4-Chloro-1,3-dihydroxybenzene, 4-Chloro-1,2-dihydroxybenzene (4-chlorocatechol) researchgate.netresearchgate.net
2,4-DichlorophenolHydroxylated and hydroxylatively dechlorinated products researchgate.net
p-Nitrophenol4-Nitrocatechol, Hydroxylated aromatics, Carboxylic acids researchgate.net

Photochemical degradation, or photolysis, is another significant abiotic process that contributes to the breakdown of organic compounds in the environment, driven by the energy of sunlight. The efficiency of photodegradation can be influenced by various factors, including the presence of photosensitizers, pH, and the chemical matrix.

Studies on the photocatalyzed degradation of 4-chlorophenoxyacetic acid, an analog, have shown that the process is significantly affected by the type of titanium dioxide (TiO2) catalyst, pH, and the concentrations of the catalyst and substrate. nih.gov The primary volatile degradation product identified in this process is 4-chlorophenol. nih.gov

For 4-chlorophenol, photochemical degradation using ultraviolet (UV) irradiation in the presence of peroxyacetic acid has been investigated. The degradation efficiency increases with higher UV input and is dependent on pH and the initial concentration of peroxyacetic acid. nih.gov This process can achieve over 95% mineralization of 4-chlorophenol. nih.gov

The photochemical fate of 4-nitrocatechol, a potential intermediate of nitroaromatic compound degradation, has been studied in different environmental surrogates. Its photolysis is significantly slower in water compared to organic matrices, suggesting that photodegradation would be more efficient in organic aerosol particles than in cloud or fog droplets. uci.edu The degradation products of 4-nitrocatechol also differ depending on the medium, with oxidation products forming in isopropanol (B130326) solution and photoreduction and dimerization products observed in a solid isomalt (B1678288) matrix. uci.edu

Biotic Degradation Mechanisms (Microbial Transformation)

Microorganisms play a crucial role in the natural attenuation of organic pollutants. The biodegradation of chloro- and nitro-substituted aromatic compounds often involves specialized enzymatic pathways.

The microbial degradation of chloronitrobenzoic acids (CNBAs) is challenging due to the presence of both electron-withdrawing chlorine and nitro groups. nih.gov However, some microbial strains have evolved pathways to utilize these compounds as a source of carbon and energy.

One notable example is the degradation of 2-chloro-4-nitrobenzoic acid (2C4NBA) by Acinetobacter sp. strain RKJ12. This strain initiates the metabolism of 2C4NBA through a monooxygenase-catalyzed oxidative dechlorination, leading to the formation of 2-hydroxy-4-nitrobenzoic acid and subsequently 2,4-dihydroxybenzoic acid. nih.gov The degradation pathway then proceeds via reductive dehydroxylation to form salicylic (B10762653) acid and catechol. The catechol is then mineralized through an ortho-ring cleavage pathway, ultimately forming intermediates of the tricarboxylic acid (TCA) cycle. nih.gov

For other chlorobenzoic acids (CBAs), several degradation pathways have been identified. The degradation of 3-chlorobenzoate (B1228886) (3-CBA) is commonly initiated by a dioxygenase, converting it to (chloro)catechol, which is then funneled into the central metabolism via the ortho-cleavage pathway. nih.gov Alternative pathways for 3-CBA degradation can proceed through 4-hydroxybenzoate (B8730719) or 3-hydroxybenzoate, which are then converted to protocatechuate or gentisate, respectively. nih.gov

Table 2: Microbial Degradation Pathways of Related Chloronitrobenzoic Acids

CompoundInitial StepKey IntermediatesFinal ProductsOrganism ExampleReference
2-Chloro-4-nitrobenzoic AcidOxidative Dechlorination2-Hydroxy-4-nitrobenzoic acid, 2,4-Dihydroxybenzoic acid, Salicylic acid, CatecholTCA Cycle IntermediatesAcinetobacter sp. strain RKJ12 nih.gov
3-Chlorobenzoic AcidDioxygenation(Chloro)catecholCentral MetabolismVarious bacteria nih.gov
3-Chlorobenzoic AcidUnknown4-Hydroxybenzoate, 3-Hydroxybenzoate, Protocatechuate, GentisateCentral MetabolismVarious bacteria nih.gov

The microbial degradation of halogenated aromatic compounds is mediated by specific catabolic genes and enzymes. In the case of chlorobenzoate degradation, the genes are often located on plasmids or genomic islands, facilitating their horizontal transfer among bacterial populations. dtic.mil

For the degradation of 3-chloronitrobenzene and 3-bromonitrobenzene by Diaphorobacter sp. strain JS3051, the catabolic pathway involves a 4-chlorocatechol degradation route. nih.gov The genes responsible, designated as dcc genes, are highly similar to the clc genes found in Pseudomonas knackmussii B13, which are responsible for the catabolism of 4-chlorocatechol. nih.gov The key enzymes in this pathway include DcbA (a dioxygenase), DccA (a chlorocatechol 1,2-dioxygenase), and DccB. nih.gov DccA converts 4-chlorocatechol and 4-bromocatechol (B119925) into their corresponding halomuconic acids. nih.gov

In the degradation of 2-chloro-4-nitrobenzoic acid by Acinetobacter sp. strain RKJ12, the entire degradation pathway is likely encoded on a transmissible plasmid. nih.gov The initial enzyme is a monooxygenase that catalyzes the oxidative dechlorination. nih.gov

The degradation of 3-chlorobenzoate in the phototrophic bacterium Rhodopseudomonas palustris involves a reductive, coenzyme A (CoA)-mediated pathway. The process is initiated by a CoA ligase that activates 3-chlorobenzoate to 3-chlorobenzoyl-CoA. nih.gov

Table 3: Key Catabolic Genes and Enzymes in the Degradation of Related Compounds

OrganismCompound DegradedGenesEnzymesFunctionReference
Diaphorobacter sp. JS30513-Chloronitrobenzene, 3-Bromonitrobenzenedcc genes (dccA, dccB)DccA (Chlorocatechol 1,2-dioxygenase)Converts chlorocatechol to halomuconic acid nih.gov
Acinetobacter sp. RKJ122-Chloro-4-nitrobenzoic AcidPlasmid-encodedMonooxygenaseOxidative dechlorination nih.gov
Rhodopseudomonas palustris3-ChlorobenzoatebadA (encodes a CoA ligase)Benzoate-CoA ligaseActivates 3-chlorobenzoate to its CoA thioester nih.gov

Kinetic Studies of Degradation Processes

Kinetic studies are essential for understanding the rates at which degradation processes occur and for designing effective remediation technologies. The kinetics of ozonation and other degradation processes are influenced by a variety of factors.

In the ozonation of 4-chloro-2-nitrophenol, the degradation can be modeled using a pseudo-first-order rate constant. This rate constant is significantly higher at alkaline pH compared to acidic conditions. scholaris.ca For the degradation of 2-chlorophenol (B165306) by ozonation at pH 3, a mathematical model consisting of 11 equations and 12 rate constants has been developed to describe the transient distribution of degradation products. nih.gov The model's predictive capability was found to be dependent on the ozone dosage. nih.gov

Kinetic studies of catalytic ozonation have also been performed. For example, the degradation of 4-chlorophenol using β-FeOOH nanorods as a catalyst showed that the kinetic data fit a pseudo-first-order model. researchgate.net

Table 4: Kinetic Data for the Ozonation of Related Chlorophenols

CompoundKinetic ModelRate Constant RangeInfluencing FactorsReference
ChlorophenolsSecond-order10³ - 10⁹ L/(mol·s)pH nih.gov
Substituted PhenolsSecond-order10⁴ - 10⁷ M⁻¹s⁻¹pH, Compound structure acs.org
4-Chloro-2-nitrophenolPseudo-first-orderVaries with pHpH scholaris.ca
4-Chlorophenol (Catalytic)Pseudo-first-orderk = 0.054 min⁻¹ (heterogeneous), k = 0.235 min⁻¹ (homogeneous)pH, Catalyst researchgate.net

Applications in Organic Synthesis and Materials Science

4-(4-Chloro-2-nitrophenoxy)benzoic Acid as a Synthetic Precursor for Complex Molecules

The molecular architecture of this compound makes it a potentially valuable precursor for the synthesis of more intricate chemical structures. The presence of multiple reactive sites allows for a variety of chemical transformations, enabling chemists to build complex molecular frameworks.

Dibenzo[b,e] wikipedia.orgresearchgate.netdiazepines are a class of tricyclic heterocyclic compounds, with some derivatives exhibiting significant pharmacological activities, being used as antidepressants and anxiolytics. The synthesis of this dibenzodiazepine core typically involves the formation of a seven-membered ring fused to two benzene (B151609) rings.

While direct and widespread use of this compound for the synthesis of dibenzo[b,e] wikipedia.orgresearchgate.netdiazepines is not extensively documented in publicly available literature, its structure contains the necessary functionalities for such transformations. A plausible synthetic route would involve the chemical modification of its existing functional groups to facilitate cyclization. For instance, the nitro group (-NO₂) can be readily reduced to an amino group (-NH₂). This transformation is a critical step, as the resulting amine can then participate in an intramolecular amidation reaction with the carboxylic acid group (-COOH) or its activated form (e.g., an acyl chloride). This cyclization would form the central seven-membered diazepine (B8756704) ring, which is the core of the target heterocycle. The diaryl ether linkage provides the foundational structure from which the tricyclic system can be constructed.

General synthetic strategies for dibenzodiazepines often rely on precursors like functionalized diphenylamines or aminobenzophenones. researchgate.netresearchgate.net The potential of this compound lies in its ability to be converted into a suitable open-chain precursor that can subsequently undergo intramolecular cyclization.

Table 1: Plausible Synthetic Transformations for Heterocycle Synthesis

Functional Group TransformationReagents and ConditionsResulting FunctionalityRole in Cyclization
Nitro Group ReductionH₂, Pd/C; or SnCl₂, HClPrimary Amine (-NH₂)Nucleophile for amide bond formation
Carboxylic Acid ActivationSOCl₂ or Oxalyl ChlorideAcyl Chloride (-COCl)Electrophile for intramolecular amidation
Amide Bond FormationHeat or Coupling Agents (e.g., DCC)Amide LinkageForms the core of the diazepine ring

This table outlines a hypothetical reaction sequence to illustrate the synthetic potential of the title compound.

Beyond the synthesis of specific heterocyclic systems, this compound serves as a versatile intermediate for creating compounds with desired structural features. Each of its functional groups can be independently or sequentially modified:

The Carboxylic Acid Group: This group can be converted into a wide range of other functionalities, including esters, amides, acid halides, and alcohols (via reduction). These transformations are fundamental in organic synthesis for linking molecular fragments or altering the electronic and physical properties of a compound.

The Nitro Group: As previously mentioned, the nitro group is readily reduced to an amine. This amine can then be diazotized to introduce other substituents or used as a nucleophile in various bond-forming reactions, significantly increasing the synthetic possibilities.

The Aromatic Rings: The two phenyl rings can undergo electrophilic substitution reactions, although the positions of substitution are directed by the existing groups. The chloro and nitro groups are deactivating, while the ether and carboxylic acid groups have varying directing effects, allowing for regioselective introduction of new functional groups.

The combination of these reactive sites makes the molecule a useful scaffold for building a library of derivatives for screening in materials science or medicinal chemistry.

Utilization in Analytical Chemistry as a Reference Standard or Calibrant

In analytical chemistry, reference standards are highly purified compounds used as a benchmark for identifying and quantifying other substances. A compound intended for this use must be stable, well-characterized, and of a known purity.

This compound is available commercially from various chemical suppliers, which indicates it can be used for research purposes. scbt.com For a compound to be officially designated as a reference standard or calibrant by regulatory bodies like the United States Pharmacopeia (USP), it must undergo rigorous testing and certification. While there is no widespread documentation of this compound as an official, certified reference material, its availability allows it to be used as a laboratory or in-house standard for analytical method development, validation, or as a starting material for the synthesis of analytical impurity standards.

Potential in Insect Growth Regulator Development

Insect Growth Regulators (IGRs) are a class of insecticides that interfere with the growth, development, and reproduction of insects, rather than killing them directly. cas.cz One of the primary targets for IGRs is the endocrine system, particularly the pathways involving juvenile hormone (JH).

Juvenile hormone is a crucial sesquiterpenoid that regulates metamorphosis in insects. wikipedia.org High levels of JH maintain the larval state, while a decrease in its concentration allows the insect to molt into a pupa and then an adult. youtube.com Compounds that mimic JH (juvenoids) or inhibit its biosynthesis can disrupt this delicate hormonal balance, preventing larvae from reaching the reproductive adult stage. cas.czyoutube.com

The chemical mechanism of action for JH biosynthesis inhibitors often involves targeting key enzymes within the juvenile hormone biosynthetic pathway. This pathway begins with acetyl-CoA and proceeds through the mevalonate (B85504) pathway to produce farnesyl pyrophosphate, which is then converted in a series of JH-specific steps to the active hormone. researchgate.netnumberanalytics.com

While research on this compound itself as an IGR is not prominent, its structural class—phenoxybenzoic acid derivatives—has shown potential. More specifically, a patent has described the application of a structurally related compound, 2-[(4-chloro-3-nitrophenyl)sulfonamido]benzoic acid, as an inhibitor of juvenile hormone biosynthesis in lepidopteran pests. This demonstrates that the combination of a substituted chloronitrophenyl ring linked to a benzoic acid derivative can be an effective pharmacophore for disrupting insect development.

It is hypothesized that molecules like this compound could act as inhibitors for key enzymes in the JH pathway, such as farnesol (B120207) dehydrogenase or JH acid methyltransferase (JHAMT), which catalyze the final steps of JH synthesis. researchgate.netresearchgate.net The diaryl ether structure may allow the molecule to fit into the active site of these enzymes, blocking the natural substrate from binding and thereby halting hormone production. Phenyl ether derivatives have been synthesized and studied as JH mimics, indicating the importance of this structural motif in interacting with the insect endocrine system. nih.gov

Table 2: Key Enzymes in the Juvenile Hormone Biosynthetic Pathway as Potential IGR Targets

EnzymeFunction in JH PathwayPotential Inhibition Mechanism
HMG-CoA reductaseRate-limiting step in the mevalonate pathwayCompetitive inhibition
Farnesyl pyrophosphate synthase (FPPS)Synthesizes the C15 backbone of JHBlocking substrate binding
Farnesoic acid O-methyltransferase (FAMeT)Methylates farnesoic acidCompetitive or allosteric inhibition
JH acid methyltransferase (JHAMT)Catalyzes the final methylation stepBlocking substrate binding
P450 monooxygenases (e.g., CYP15A1)Catalyzes the epoxidation stepDirect inhibition of the enzyme

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-Chloro-2-nitrophenoxy)benzoic acid, and how do reaction conditions influence product purity?

  • Methodology :

  • Oxidative coupling : Use potassium permanganate (KMnO₄) in acidic conditions to oxidize intermediates, ensuring controlled temperature (60–80°C) to avoid over-oxidation .
  • Nucleophilic substitution : React 4-chloro-2-nitrophenol with 4-bromobenzoic acid derivatives in the presence of sodium methoxide (NaOMe) as a base, using polar aprotic solvents (e.g., DMF) at reflux .
  • Purification : Recrystallize from ethanol-water mixtures to remove unreacted starting materials and byproducts. Monitor purity via HPLC with a C18 column (UV detection at 254 nm) .

Q. What analytical techniques are optimal for characterizing this compound?

  • Methodology :

  • NMR spectroscopy : Use ¹H NMR (400 MHz, DMSO-d₆) to resolve aromatic protons (δ 7.2–8.5 ppm) and confirm substitution patterns. ¹³C NMR identifies carbonyl (C=O) at ~168 ppm .
  • IR spectroscopy : Detect key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, nitro group at ~1520 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion [M-H]⁻ at m/z 296.01 (calculated for C₁₃H₇ClNO₅) .

Q. What safety protocols are critical when handling this compound?

  • Guidelines :

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use a fume hood for synthesis .
  • Spill management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid inhalation of dust .
  • Storage : Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can this compound be applied in drug discovery or enzyme inhibition studies?

  • Methodology :

  • Pharmacophore design : Utilize the nitro and carboxylate groups for hydrogen bonding with target enzymes (e.g., tyrosine kinases). Perform molecular docking studies using PubChem-derived InChI data to predict binding modes .
  • Enzyme assays : Test inhibition of tyrosinase or carbonic anhydrase via spectrophotometric assays (e.g., monitor dopachrome formation at 475 nm). Compare IC₅₀ values with known inhibitors like kojic acid .

Q. How can researchers resolve contradictions in synthetic yield data across studies?

  • Methodology :

  • Parameter optimization : Systematically vary solvent polarity (e.g., DMF vs. THF), reaction time (6–24 hrs), and stoichiometry (1:1 to 1:1.2 molar ratios) to identify optimal conditions .
  • Byproduct analysis : Use LC-MS to detect side products (e.g., di-alkylated derivatives) and adjust reaction conditions to minimize their formation .

Q. What mechanistic insights can be gained from isotopic labeling of the nitro group?

  • Methodology :

  • ¹⁵N-labeled synthesis : Prepare the compound using ¹⁵N-enriched nitric acid during nitration. Track nitro group reduction pathways (e.g., to amine) via ¹H-¹⁵N HMBC NMR .
  • Kinetic isotope effects (KIE) : Compare reaction rates of labeled vs. unlabeled compounds in reduction reactions to elucidate rate-determining steps .

Q. How can computational modeling predict the compound’s stability under varying pH conditions?

  • Methodology :

  • pKa prediction : Use software like MarvinSketch (ChemAxon) to calculate pKa values for the carboxylate and nitro groups. Validate experimentally via UV-Vis titration (pH 2–12) .
  • Degradation pathways : Perform DFT calculations (B3LYP/6-31G*) to model hydrolysis of the ether linkage under acidic/basic conditions .

Q. What strategies improve the compound’s stability in long-term storage?

  • Methodology :

  • Lyophilization : Freeze-dry the compound to remove moisture, which accelerates degradation. Store under argon to prevent oxidation .
  • Stability assays : Conduct accelerated aging studies (40°C/75% RH for 6 months) and monitor purity via HPLC. Add antioxidants (e.g., BHT) if degradation is observed .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.